molecular formula C14H14F2N2O3 B2969943 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea CAS No. 1448133-53-6

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

Cat. No.: B2969943
CAS No.: 1448133-53-6
M. Wt: 296.274
InChI Key: XAIHZKJSQJGKIU-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a furan ring, and a hydroxypropyl urea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-3-carbaldehyde with a suitable reagent, such as a Grignard reagent, to form the corresponding hydroxypropyl intermediate.

    Urea Formation: The hydroxypropyl intermediate is then reacted with an isocyanate derivative of 2,6-difluoroaniline to form the desired urea compound.

The reaction conditions for these steps typically involve:

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethanol.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]amine
  • **1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]carbamate

Uniqueness

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is unique due to its combination of a difluorophenyl group, a furan ring, and a hydroxypropyl urea moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c15-10-2-1-3-11(16)13(10)18-14(20)17-6-4-12(19)9-5-7-21-8-9/h1-3,5,7-8,12,19H,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHZKJSQJGKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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